Comprehensive Technical Guide on 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one: Synthesis, Properties, and Applications in Drug Discovery
Comprehensive Technical Guide on 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, conformationally restricted tricyclic scaffolds are highly valued for their ability to selectively interrogate complex biological targets. 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one (CAS: 81198-23-4) represents a privileged structural motif characterized by a rigid indene ring fused to a pyridazine core. This architecture provides a unique combination of lipophilicity, hydrogen-bonding vectors, and a highly reactive electrophilic center at the C-3 position.
This whitepaper provides an in-depth analysis of the chemical properties, synthetic methodologies, and pharmacological applications of this compound. By detailing the causality behind specific synthetic choices and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers developing novel Monoamine Oxidase B (MAO-B) inhibitors, kinase inhibitors, and anti-inflammatory agents.
Physicochemical Profiling & Structural Analysis
The pharmacological utility of 3-chloro-5H-indeno[1,2-c]pyridazin-5-one is deeply rooted in its physicochemical properties. The planar tricyclic system mimics endogenous purine and pyrimidine scaffolds, allowing it to intercalate into narrow enzymatic binding pockets, such as the ATP-binding sites of kinases or the substrate cavities of monoamine oxidases.
The presence of the C-5 ketone acts as a critical hydrogen-bond acceptor, while the C-3 chlorine atom serves a dual purpose: it modulates the electronic distribution of the pyridazine ring and acts as a versatile leaving group for late-stage functionalization. Furthermore, the Topological Polar Surface Area (TPSA) of 42.9 Ų falls well within the optimal range for blood-brain barrier (BBB) penetration (< 90 Ų), making it an exceptional starting point for Central Nervous System (CNS) drug development [1].
Quantitative Data Summary
| Property | Value | Pharmacological Implication |
| Chemical Name | 3-Chloro-5H-indeno[1,2-c]pyridazin-5-one | Standard IUPAC nomenclature |
| CAS Registry Number | 81198-23-4 | Unique identifier for compound tracking |
| Molecular Formula | C₁₁H₅ClN₂O | Defines atomic composition |
| Molecular Weight | 216.62 g/mol | Ideal for lead-like space (MW < 300) |
| SMILES | C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)Cl | Facilitates computational docking studies |
| Topological Polar Surface Area | 42.9 Ų | Highly favorable for BBB penetration |
| Hydrogen Bond Donors | 0 | Reduces desolvation penalty upon binding |
| Hydrogen Bond Acceptors | 3 | Enables specific target interactions (e.g., via C-5 ketone) |
Synthetic Methodology: Constructing the Tricyclic Scaffold
The synthesis of the 3-chloro-5H-indeno[1,2-c]pyridazin-5-one core requires a highly controlled sequence of alkylation, cyclization, aromatization, and regioselective chlorination. The following self-validating protocol outlines the mechanistic rationale (causality) behind each step to ensure high yield and purity.
Mechanistic Rationale
The critical step in this sequence is the final chlorination using Phosphorus Oxychloride (POCl₃). The precursor, 5H-indeno[1,2-c]pyridazine-3,5-dione, exists in a tautomeric equilibrium between the lactam (pyridazin-3-one) and lactim (3-hydroxypyridazine) forms. POCl₃ specifically activates the lactim hydroxyl group by forming a highly electrophilic dichlorophosphate intermediate. The strong thermodynamic driving force of P=O bond formation facilitates nucleophilic attack by the chloride ion. The C-5 ketone remains unreactive under these conditions because it cannot enolize in a manner that extends the aromaticity of the system, thereby guaranteeing strict regioselectivity.
Fig 1: Stepwise synthetic workflow for 3-chloro-5H-indeno[1,2-c]pyridazin-5-one construction.
Step-by-Step Experimental Protocol
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Alkylation: Suspend 1,3-indanedione (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in dry DMF. Add ethyl bromoacetate (1.1 equiv) dropwise at 0 °C. Causality: The mild base deprotonates the highly acidic active methylene, while the low temperature prevents over-alkylation. Stir for 4 hours at room temperature, quench with water, and extract with ethyl acetate to isolate the keto-ester intermediate.
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Cyclization: Dissolve the intermediate in ethanol and add hydrazine hydrate (1.2 equiv). Reflux for 6 hours. Causality: Hydrazine acts as a bis-nucleophile, first attacking the ester carbonyl and subsequently condensing with the ketone to form the 4,4a-dihydro-5H-indeno[1,2-c]pyridazine-3,5-dione ring system.
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Aromatization: Treat the dihydro-intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv) in 1,4-dioxane at 80 °C for 3 hours. Causality: DDQ facilitates a controlled dehydrogenation, driving the system toward the thermodynamically stable, fully conjugated 5H-indeno[1,2-c]pyridazine-3,5-dione.
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Regioselective Chlorination: Suspend the fully aromatized dione in neat POCl₃ (10 equiv). Heat the mixture to 100 °C for 4 hours under an inert argon atmosphere. Causality: The excess POCl₃ acts as both the solvent and the activating agent. Upon completion, carefully pour the cooled mixture over crushed ice to hydrolyze the unreacted POCl₃. The resulting precipitate is the crude 3-chloro-5H-indeno[1,2-c]pyridazin-5-one, which can be recrystallized from acetonitrile to yield a pure, analytically validated solid.
Pharmacological Applications & Structure-Activity Relationships
Monoamine Oxidase B (MAO-B) Inhibition
The 5H-indeno[1,2-c]pyridazin-5-one scaffold is a well-documented pharmacophore for the reversible inhibition of MAO-B, an enzyme heavily implicated in the oxidative degradation of dopamine in Parkinson's disease [2].
Structural reassignment studies have shown that the exact positioning of lipophilic substituents dictates isoform selectivity. The 3-chloro derivative is not a final drug candidate itself but a critical electrophilic hub. By displacing the C-3 chlorine with various arylamines or benzyloxy groups, researchers can generate molecules that perfectly occupy the bipartite substrate cavity of MAO-B. The rigid tricyclic core anchors the molecule via π-π stacking with Tyr326, while the C-3 substituent extends into the hydrophobic entrance cavity, displacing water molecules and driving the binding enthalpy [3].
Fig 2: Logical progression from the 3-chloro scaffold to MAO-B inhibition via SNAr.
Derivatization Workflows: Library Generation
To leverage the 3-chloro-5H-indeno[1,2-c]pyridazin-5-one scaffold for drug discovery, researchers rely on Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Below is a self-validating protocol for SNAr derivatization.
Protocol: SNAr with Primary Amines
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Preparation: In an oven-dried microwave vial, combine 3-chloro-5H-indeno[1,2-c]pyridazin-5-one (1.0 equiv) and the desired primary amine (e.g., substituted benzylamine, 1.5 equiv) in anhydrous N-methyl-2-pyrrolidone (NMP).
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Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, preventing the protonation of the incoming amine nucleophile and driving the reaction equilibrium forward.
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Thermal Activation: Seal the vial and heat under microwave irradiation at 150 °C for 30 minutes. Causality: The electron-withdrawing nature of the pyridazine nitrogens activates the C-3 position, but the extended conjugation of the tricyclic system requires high thermal energy to overcome the activation barrier for the Meisenheimer complex formation.
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Isolation: Cool to room temperature, dilute with water to precipitate the product, filter, and purify via flash column chromatography (Dichloromethane/Methanol gradient).
Conclusion
3-Chloro-5H-indeno[1,2-c]pyridazin-5-one is a highly privileged, synthetically versatile building block in medicinal chemistry. Its rigid tricyclic geometry, combined with optimal physicochemical parameters for CNS penetration, makes it an ideal starting point for the development of targeted therapeutics. By mastering the regioselective synthesis of the core and understanding the causality behind its derivatization, drug development professionals can efficiently generate robust libraries of highly selective MAO-B or kinase inhibitors.
References
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PubChem. "5H-Indeno(1,2-c)pyridazin-5-one, 3-chloro-". National Center for Biotechnology Information. URL:[Link]
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Frédérick, R., et al. "Synthesis, structural reassignment, and biological activity of type B MAO inhibitors based on the 5H-indeno[1,2-c]pyridazin-5-one core." Journal of Medicinal Chemistry, 2006. URL:[Link]
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Reniers, J., et al. "Synthesis and inhibition study of monoamine oxidase, indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase by 3,8-substituted 5H-indeno[1,2-c]pyridazin-5-one derivatives." European Journal of Medicinal Chemistry, 2011. URL:[Link]
